![molecular formula C17H22N2O4 B2855580 2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester CAS No. 1228675-27-1](/img/structure/B2855580.png)
2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester
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Overview
Description
2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester is a chemical compound that has gained significant importance in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Mode of Action
The benzyl and tert-butyl ester groups may also influence its interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester. One direction is to investigate its potential use as a herbicide in agriculture. Another direction is to study its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the synthesis of novel materials.
In conclusion, 2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester is a chemical compound that has gained significant importance in the field of scientific research. Its potential applications in various fields, including pharmaceuticals, agriculture, and materials science, make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and to explore its potential use in various applications.
Synthesis Methods
The synthesis of 2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester involves the reaction between 1-benzyl-2,3-dihydro-1H-pyrazine-4,5-dicarboxylic acid and 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields a high purity product.
Scientific Research Applications
2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antiviral, anticancer, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been investigated for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-9,11H,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTYZZKXERCQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester |
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